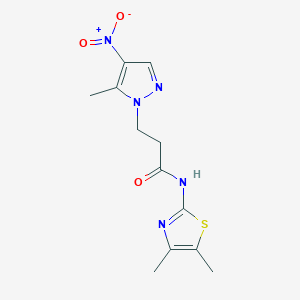![molecular formula C16H13ClN2OS B4363732 2-[(4-CHLOROBENZYL)SULFANYL]-3-METHYL-4(3H)-QUINAZOLINONE](/img/structure/B4363732.png)
2-[(4-CHLOROBENZYL)SULFANYL]-3-METHYL-4(3H)-QUINAZOLINONE
概要
説明
2-[(4-CHLOROBENZYL)SULFANYL]-3-METHYL-4(3H)-QUINAZOLINONE is a synthetic organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-CHLOROBENZYL)SULFANYL]-3-METHYL-4(3H)-QUINAZOLINONE typically involves the reaction of 2-mercapto-3-methyl-4(3H)-quinazolinone with 4-chlorobenzyl chloride. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-[(4-CHLOROBENZYL)SULFANYL]-3-METHYL-4(3H)-QUINAZOLINONE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the quinazolinone ring or the chlorobenzyl group.
Substitution: The chlorine atom in the 4-chlorobenzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Modified quinazolinone derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
作用機序
The mechanism of action of 2-[(4-CHLOROBENZYL)SULFANYL]-3-METHYL-4(3H)-QUINAZOLINONE is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
- 2-[(3-chlorobenzyl)thio]-3-methyl-4(3H)-quinazolinone
- 2-[(4-bromobenzyl)thio]-3-methyl-4(3H)-quinazolinone
- 2-[(4-methoxybenzyl)thio]-3-methyl-4(3H)-quinazolinone
Uniqueness
2-[(4-CHLOROBENZYL)SULFANYL]-3-METHYL-4(3H)-QUINAZOLINONE is unique due to the presence of the 4-chlorobenzyl group, which imparts distinct chemical and biological properties. This structural feature may enhance its binding affinity to specific molecular targets, leading to its unique biological activities compared to other similar compounds.
特性
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-3-methylquinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2OS/c1-19-15(20)13-4-2-3-5-14(13)18-16(19)21-10-11-6-8-12(17)9-7-11/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJMYNCCTPDLDBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2N=C1SCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2,6-DIETHYL-7-OXO-6,7-DIHYDRO-2H-PYRAZOLO[4,3-D]PYRIMIDIN-5-YL)SULFANYL]METHYL CYANIDE](/img/structure/B4363651.png)
![5-[(2-chlorobenzyl)sulfanyl]-2,6-diethyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B4363662.png)
![2,6-diethyl-5-[(2-methylbenzyl)sulfanyl]-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B4363676.png)
![5-[(2,6-dichlorobenzyl)sulfanyl]-2,6-diethyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B4363688.png)
![2,6-diethyl-5-[(3-nitrobenzyl)sulfanyl]-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B4363703.png)
![5-[(2,4-dichlorobenzyl)sulfanyl]-2,6-diethyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B4363707.png)
![2,6-diethyl-5-{[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]sulfanyl}-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B4363710.png)
![4-METHOXY-3-{[(3-METHYL-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]METHYL}BENZALDEHYDE](/img/structure/B4363717.png)
![N-[(4-chloro-1-methyl-1H-pyrazol-5-yl)methyl]-3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanamide](/img/structure/B4363743.png)

![3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)-1-{4-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}-1-PROPANONE](/img/structure/B4363746.png)
![N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-1-[(4-fluorophenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4363751.png)
![ETHYL 2-[({1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDYL}CARBONYL)AMINO]-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B4363752.png)
![1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-N-(2,3,5,6-tetrafluorophenyl)-3-piperidinecarboxamide](/img/structure/B4363756.png)
